REACTION_SMILES
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[Al+3:29].[CH3:31][CH2:32][O:33][C:34](=[O:35])[CH3:36].[Cl-:26].[Cl-:27].[Cl-:28].[Cl:1][c:2]1[c:3]2[c:4]([s:5][c:6]1[C:7](=[O:8])[OH:9])[cH:10][c:11]([O:18][CH3:19])[c:12]([OH:17])[c:13]2[N+:14](=[O:15])[O-:16].[ClH:30].[cH:20]1[cH:21][cH:22][n:23][cH:24][cH:25]1>>[Cl:1][c:2]1[c:3]2[c:4]([s:5][c:6]1[C:7](=[O:8])[OH:9])[cH:10][c:11]([OH:18])[c:12]([OH:17])[c:13]2[N+:14](=[O:15])[O-:16]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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COc1cc2sc(C(=O)O)c(Cl)c2c([N+](=O)[O-])c1O
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc2sc(C(=O)O)c(Cl)c2c([N+](=O)[O-])c1O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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|
Type
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product
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Smiles
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O=C(O)c1sc2cc(O)c(O)c([N+](=O)[O-])c2c1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |